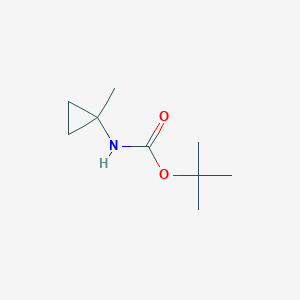
1,2-Difluoro-4-methoxy-5-nitrobenzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,2-Difluoro-4-methoxy-5-nitrobenzene can be achieved through the reaction of commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid . Another method involves the nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with morpholine .Molecular Structure Analysis
The molecular structure of 1,2-Difluoro-4-methoxy-5-nitrobenzene consists of a benzene ring substituted with two fluorine atoms, one methoxy group, and one nitro group . The exact mass of the compound is 189.023743 .Chemical Reactions Analysis
The compound 1,2-Difluoro-4-methoxy-5-nitrobenzene can undergo various chemical reactions. For instance, 4-Nitroanisole, a similar compound, undergoes photochemical nucleophilic aromatic substitution by hydroxide ion to form 4-methoxyphenol and 4-nitrophenol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 189.12 and a density of 1.4±0.1 g/cm3 . The boiling point is 259.0±35.0 °C at 760 mmHg . The compound is a light brown to brown solid or liquid .Applications De Recherche Scientifique
Cancer Treatment Research
Compounds like 1,2-Difluoro-4-methoxy-5-nitrobenzene may be used in the synthesis of molecules for cancer treatment, such as those used in boron neutron capture therapy .
Advanced Battery Science
The fluorine atoms present in this compound could be useful in the development of advanced battery technologies, where stability and energy density are paramount .
Controlled Environment Solutions
In controlled environment settings, such as cleanrooms, this compound might be used in the development of cleaning agents or processes due to its potential reactivity and effectiveness .
Analytical Chemistry Applications
Its unique structure could make 1,2-Difluoro-4-methoxy-5-nitrobenzene a candidate for use as a standard or reagent in analytical chemistry applications .
Biopharma Production
The compound’s properties may be explored for use in biopharmaceutical production processes, possibly as a catalyst or a reactant in complex synthesis pathways .
Safety and Hazards
Mécanisme D'action
Mode of Action
It is known that nitrobenzene compounds can undergo various reactions, including reduction, substitution, and addition reactions . The presence of the nitro group, methoxy group, and fluorine atoms may influence the compound’s reactivity and interaction with its targets.
Pharmacokinetics
The compound’s physical properties such as its boiling point, density, and solubility can influence its bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2-Difluoro-4-methoxy-5-nitrobenzene. For instance, the compound should be stored in a sealed container in a dry environment at room temperature to maintain its stability . It should also be kept away from fire and high-temperature environments due to its combustible nature .
Propriétés
IUPAC Name |
1,2-difluoro-4-methoxy-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c1-13-7-3-5(9)4(8)2-6(7)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFISHUXFQMRFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10668231 | |
| Record name | 1,2-Difluoro-4-methoxy-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10668231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Difluoro-4-methoxy-5-nitrobenzene | |
CAS RN |
66684-64-8 | |
| Record name | 1,2-Difluoro-4-methoxy-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10668231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Methylsulfonyl)morpholin-2-yl]methylamine hydrochloride](/img/structure/B1390100.png)
![[(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride](/img/structure/B1390101.png)
![3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride](/img/structure/B1390102.png)
![[(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]-methylamine hydrochloride](/img/structure/B1390103.png)





![4-[(E)-2-(3-fluorophenyl)vinyl]pyridine hydrochloride](/img/structure/B1390111.png)
![{(3S,4R)-4-[2-Fluoro-4-(trifluoromethyl)phenyl]-pyrrolidin-3-YL}methanol hydrochloride](/img/structure/B1390113.png)
![ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride](/img/structure/B1390115.png)

